molecular formula C18H16O6 B11152189 Propan-2-yl {[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate

Propan-2-yl {[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate

Cat. No.: B11152189
M. Wt: 328.3 g/mol
InChI Key: PTIBLSVQWFOFHN-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE is a complex organic compound that features a unique structure combining furan and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROPAN-2-YL 2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE typically involves the acylation of benzofuran derivatives with furan-2-carbonyl chloride in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring in the compound can undergo oxidation reactions to form furan-2-carboxylic acid derivatives.

    Reduction: Reduction of the carbonyl group in the furan moiety can lead to the formation of alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products:

  • Oxidation can yield furan-2-carboxylic acid derivatives.
  • Reduction can produce alcohol derivatives.
  • Substitution can introduce halogen or nitro groups into the benzofuran ring.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: In biological research, the compound can be used to study the interactions of furan and benzofuran derivatives with biological macromolecules. It may also serve as a probe for investigating enzyme mechanisms.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with improved efficacy and reduced side effects. Its structure can be modified to enhance its pharmacological properties.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and benzofuran moieties can form hydrogen bonds and π-π interactions with the active sites of these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

    2-(Furan-2-yl)propan-2-ol: A compound with a similar furan moiety but different functional groups.

    3-(Furan-2-yl)propan-1-ol: Another furan derivative with a different carbon chain length.

    2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: A compound with a furan and thiazole ring system.

Uniqueness: PROPAN-2-YL 2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE is unique due to its combination of furan and benzofuran moieties, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

propan-2-yl 2-[[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy]acetate

InChI

InChI=1S/C18H16O6/c1-11(2)24-17(19)10-22-12-5-6-15-13(8-12)14(9-23-15)18(20)16-4-3-7-21-16/h3-9,11H,10H2,1-2H3

InChI Key

PTIBLSVQWFOFHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)OC=C2C(=O)C3=CC=CO3

Origin of Product

United States

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